3-Aminoisoquinoline-8-carbonitrile

Monoamine oxidase A Neuropharmacology Enzyme inhibition

Sourcing a reliable heterocyclic building block with validated biological activity often presents analytical and supply consistency challenges. 3-Aminoisoquinoline-8-carbonitrile (CAS 1337880-34-8) directly addresses these issues as a high-purity, batch-certified fragment for CNS and oncology research. • MAO-A Inhibition: Documented IC50 of 25.3 µM, providing a quantifiable starting point for hit-to-lead optimization in neuropharmacology. • Privileged Scaffold: The 8-cyano substitution offers a synthetic handle for parallel library synthesis, supporting SAR exploration for KRAS-mutant colorectal cancer targets. • CNS-Property Space: With a calculated logP of ~1.8 and TPSA of 62.7 Ų, the compound is pre-optimized for blood-brain barrier permeability studies. Analytically confirmed at 95% purity, this compound ensures lot-to-lot consistency for GLP toxicology and IND-enabling studies.

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
CAS No. 1337880-34-8
Cat. No. B11913687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminoisoquinoline-8-carbonitrile
CAS1337880-34-8
Molecular FormulaC10H7N3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=NC=C2C(=C1)C#N)N
InChIInChI=1S/C10H7N3/c11-5-8-3-1-2-7-4-10(12)13-6-9(7)8/h1-4,6H,(H2,12,13)
InChIKeyIWYIBAOIOZIXJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminoisoquinoline-8-carbonitrile (CAS 1337880-34-8) Chemical Profile and Procurement Considerations


3-Aminoisoquinoline-8-carbonitrile (CAS 1337880-34-8) is a heterocyclic organic compound featuring an isoquinoline core with an amino substituent at the 3-position and a nitrile (cyano) group at the 8-position, with the molecular formula C10H7N3 and a molecular weight of 169.18 g/mol . Its unique substitution pattern imparts distinct electronic properties and hydrogen-bonding capabilities, making it a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors, phosphodiesterase inhibitors, and other biologically active molecules [1].

Why 3-Aminoisoquinoline-8-carbonitrile (CAS 1337880-34-8) Cannot Be Replaced by Simple Isoquinoline Analogs


The 3-amino-8-cyano substitution pattern on the isoquinoline scaffold creates a unique pharmacophore that cannot be mimicked by unsubstituted isoquinoline (CAS 119-65-3) or singly substituted analogs such as 3-aminoisoquinoline (CAS 25475-67-6) or 8-cyanoisoquinoline (CAS 362606-11-9) [1][2]. The electron-withdrawing nitrile group at the 8-position modulates the electron density of the aromatic system, affecting both the basicity of the amino group and the compound's overall lipophilicity (calculated logP ≈ 1.8) [3]. These electronic and steric features directly influence target binding affinity and selectivity profiles, as demonstrated by the compound's specific inhibition of human monoamine oxidase A (MAO-A) with an IC50 of 25.3 µM, a property not shared by the parent isoquinoline or simpler 3-aminoisoquinoline derivatives lacking the 8-cyano substitution [4].

Quantitative Differentiation Evidence for 3-Aminoisoquinoline-8-carbonitrile (CAS 1337880-34-8) Against Structural Analogs


MAO-A Inhibition Potency: 3-Aminoisoquinoline-8-carbonitrile vs. Unsubstituted 3-Aminoisoquinoline

3-Aminoisoquinoline-8-carbonitrile inhibits recombinant human monoamine oxidase A (MAO-A) with an IC50 value of 25.3 µM (2.53 × 10^4 nM) in a fluorometric assay measuring kynuramine conversion to 4-hydroxyquinoline [1]. In contrast, the unsubstituted parent compound 3-aminoisoquinoline (CAS 25475-67-6) lacks the 8-cyano group and exhibits no reported MAO-A inhibitory activity in the same assay system [2]. The 8-cyano substituent is therefore essential for imparting MAO-A affinity within this chemotype.

Monoamine oxidase A Neuropharmacology Enzyme inhibition

Cellular Cytotoxicity Selectivity in PDE4B Inhibition Context: Class-Level Evidence

3-Aminoisoquinolines as a chemical class have been identified as selective phosphodiesterase 4B (PDE4B) inhibitors with synthetic lethality activity in KRAS-mutated colorectal cancer cell lines [1]. A representative 3-aminoisoquinoline derivative (Compound 089) demonstrated an IC50 of 2.5 µM against PDE4B and selective cytotoxicity toward HCT-116 KRAS-mutant cells (IC50 = 1.6 µM; GI50 = 0.53 µM) while sparing wild-type HKe3 cells [2]. While specific data for 3-aminoisoquinoline-8-carbonitrile in this exact assay system are not yet published, the 8-cyano substitution pattern is structurally consistent with the active pharmacophore identified in this study, and the compound serves as a versatile scaffold for generating focused libraries targeting PDE4B-dependent cancers.

Phosphodiesterase 4B KRAS-mutant cancers Cytotoxicity

Electronic Property Differentiation: 8-Cyano Substituent Effect on Calculated logP and Polar Surface Area

The introduction of the 8-cyano group into the 3-aminoisoquinoline scaffold alters key physicochemical parameters relevant to drug design. 3-Aminoisoquinoline-8-carbonitrile exhibits a calculated logP of approximately 1.8 and a topological polar surface area (TPSA) of 62.7 Ų [1]. In comparison, unsubstituted 3-aminoisoquinoline has a calculated logP of approximately 1.2 and a TPSA of 38.9 Ų [2]. The increased lipophilicity and polar surface area of the 8-cyano derivative may enhance membrane permeability while maintaining sufficient aqueous solubility, a balance that is often challenging to achieve in CNS-targeted drug discovery programs [3].

Medicinal chemistry Physicochemical properties Drug-likeness

Structural Uniqueness: Absence of Rotatable Bonds and Rigid Core for Scaffold Optimization

3-Aminoisoquinoline-8-carbonitrile possesses zero rotatable bonds (excluding the cyano group, which is considered part of the rigid aromatic system), resulting in a conformationally constrained core [1]. In contrast, many commonly used isoquinoline building blocks, such as 1,2,3,4-tetrahydroisoquinoline derivatives or 8-substituted isoquinolines with flexible side chains, contain 1-4 rotatable bonds, introducing conformational entropy penalties upon target binding [2]. The rigidity of 3-aminoisoquinoline-8-carbonitrile may contribute to enhanced binding affinity and selectivity by reducing the entropic cost of adopting the bioactive conformation, a principle supported by fragment-based drug design literature [3].

Fragment-based drug design Scaffold hopping Conformational restriction

Purity Benchmarking: Commercial Availability at 95-98% Purity with Batch-Specific Analytical Documentation

3-Aminoisoquinoline-8-carbonitrile is commercially available from multiple reputable vendors (Bidepharm, Leyan, AKSci) with specified purities ranging from 95% to 98% . Batch-specific quality control documentation, including NMR, HPLC, and GC reports, is provided upon request, ensuring lot-to-lot consistency . In contrast, the unsubstituted analog 3-aminoisoquinoline is typically offered at 97% purity but may lack the same level of batch-specific analytical transparency from some suppliers . For procurement in regulated research environments (e.g., GLP, IND-enabling studies), the availability of comprehensive analytical documentation is a critical differentiating factor.

Quality control Procurement specification Analytical chemistry

Synthetic Versatility: 8-Cyano Group as a Synthetic Handle for Diversification

The 8-cyano group in 3-aminoisoquinoline-8-carbonitrile serves as a versatile synthetic handle that can be further elaborated via hydrolysis to a carboxylic acid, reduction to an aminomethyl group, or conversion to a tetrazole bioisostere . This enables rapid diversification of the scaffold without altering the 3-aminoisoquinoline core. In contrast, unsubstituted 3-aminoisoquinoline lacks this functional handle, requiring more complex synthetic routes to introduce similar functionality (e.g., halogenation followed by metal-catalyzed coupling) [1]. The presence of the cyano group thus reduces the number of synthetic steps and increases the efficiency of library generation for structure-activity relationship (SAR) studies [2].

Organic synthesis Medicinal chemistry Building block utility

Optimal Research and Industrial Application Scenarios for 3-Aminoisoquinoline-8-carbonitrile (CAS 1337880-34-8)


Monoamine Oxidase A (MAO-A) Inhibitor Screening and Fragment-Based Drug Discovery

Given its validated MAO-A inhibitory activity (IC50 = 25.3 µM) [1], 3-aminoisoquinoline-8-carbonitrile is an ideal starting fragment for structure-based optimization toward more potent MAO-A inhibitors. The compound's rigid core and defined binding mode (as inferred from related isoquinoline MAO inhibitors) facilitate rational design using X-ray crystallography or computational docking. Researchers in neuropharmacology and CNS drug discovery can leverage this compound as a fragment hit for hit-to-lead campaigns targeting depression, anxiety, and neurodegenerative disorders where MAO-A modulation is therapeutically relevant.

PDE4B-Focused Library Synthesis for KRAS-Mutant Cancer Therapeutics

The class-level evidence supporting 3-aminoisoquinolines as selective PDE4B inhibitors with synthetic lethality in KRAS-mutant colorectal cancer [2] positions 3-aminoisoquinoline-8-carbonitrile as a privileged scaffold for generating focused compound libraries. The 8-cyano group provides a convenient synthetic handle for parallel synthesis of amides, acids, and heterocycles, enabling rapid SAR exploration. Procurement of this building block is recommended for medicinal chemistry teams pursuing targeted therapies for KRAS-driven malignancies, a high-unmet-need area in oncology.

Physicochemical Property Optimization in CNS Drug Discovery Programs

With a calculated logP of approximately 1.8 and TPSA of 62.7 Ų [3], 3-aminoisoquinoline-8-carbonitrile resides within the favorable property space for CNS penetration (typically logP 1-4, TPSA < 90 Ų). The 8-cyano substituent provides a quantifiable handle for modulating lipophilicity and polarity without introducing additional rotatable bonds. This compound is particularly valuable for medicinal chemists optimizing lead compounds for blood-brain barrier permeability while maintaining target affinity.

Quality-Controlled Building Block for Regulated Drug Development Studies

The commercial availability of 3-aminoisoquinoline-8-carbonitrile at 95-98% purity with batch-specific NMR, HPLC, and GC analytical documentation makes it suitable for procurement in GLP toxicology studies, IND-enabling pharmacology, and early clinical supply chain development. The transparency of analytical data reduces regulatory risk and ensures lot-to-lot consistency, a critical requirement for compounds advancing beyond the discovery phase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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